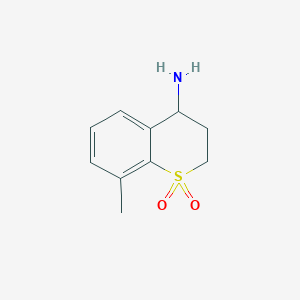
4-Amino-8-methylthiochroman 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₃NO₂S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-methylthiochroman 1,1-dioxide typically involves the reaction of 8-methylthiochroman-4-one-1,1-dioxide with thiosemicarbazide in the presence of a catalyst such as p-toluene sulfonic acid. The reaction is carried out in anhydrous methanol under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-8-methylthiochroman 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-8-methylthiochroman 1,1-dioxide involves its interaction with cellular targets, leading to various biological effects. For example, its anticancer activity is believed to be mediated through the induction of reactive oxygen species (ROS)-mediated apoptosis in cancer cells . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiochromanone-based thiosemicarbazones: These compounds exhibit similar biological activities but differ in their substitution patterns and overall structure.
Benzothiazepine derivatives: These compounds share some structural similarities but have distinct biological properties.
Uniqueness
4-Amino-8-methylthiochroman 1,1-dioxide is unique due to its specific substitution pattern and the presence of both amino and methylthio groups, which contribute to its distinct chemical and biological properties. Its ability to induce ROS-mediated apoptosis sets it apart from other related compounds .
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
8-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-3-2-4-8-9(11)5-6-14(12,13)10(7)8/h2-4,9H,5-6,11H2,1H3 |
InChI Key |
MRMRUQSFIPICFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCS2(=O)=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


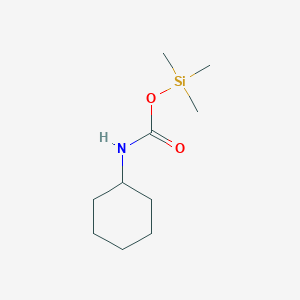

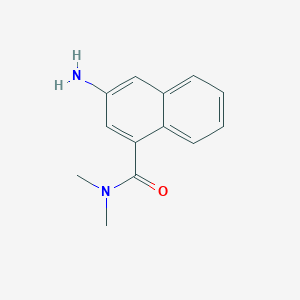
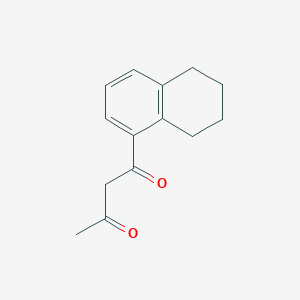

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
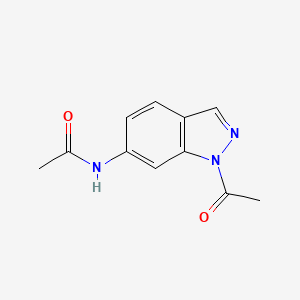


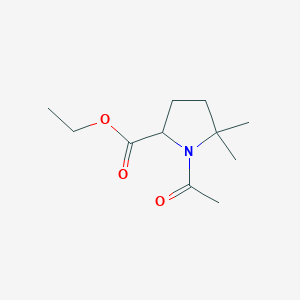
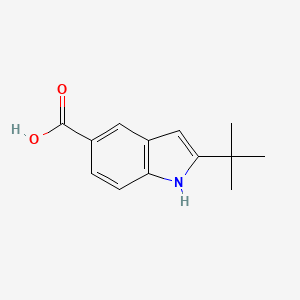
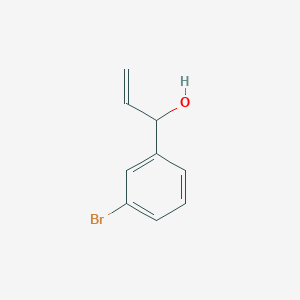
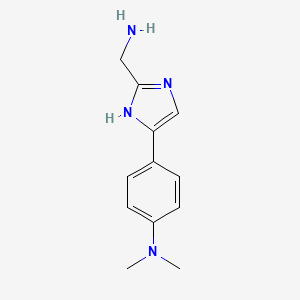
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
